N-(4-nitrophenyl)pyridin-4-amine
Description
Properties
Molecular Formula |
C11H9N3O2 |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-(4-nitrophenyl)pyridin-4-amine |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-3-1-9(2-4-11)13-10-5-7-12-8-6-10/h1-8H,(H,12,13) |
InChI Key |
JOKLFEDBHGTZLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for N 4 Nitrophenyl Pyridin 4 Amine and Its Derivatives
Established Reaction Pathways for N-(4-nitrophenyl)pyridin-4-amine Synthesis
The construction of the C-N bond between the pyridine (B92270) and nitrophenyl rings is the central challenge in synthesizing this compound. Several classical and modern synthetic methodologies have been successfully employed to achieve this transformation.
Nucleophilic Substitution Reactions in Aromatic Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental and widely used method for forming aryl-amine bonds. This approach typically involves the reaction of an electron-deficient aromatic ring with a nucleophile.
A common strategy for synthesizing this compound involves the reaction of a halogenated pyridine, such as 4-chloropyridine (B1293800) or 4-fluoropyridine, with 4-nitroaniline (B120555). The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the nitro group on the phenyl ring facilitates the nucleophilic attack by the amine. nih.govscranton.edupageplace.de
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. clockss.orgambeed.com The choice of the halogen atom on the pyridine ring can influence the reaction rate, with fluorine being the most reactive leaving group, followed by chlorine.
A representative reaction is the coupling of 4-chloropyridine with 4-nitroaniline. The reaction proceeds via the addition of the 4-nitroaniline to the C4 position of the pyridine ring, forming a Meisenheimer-like intermediate, which then eliminates a chloride ion to yield the final product. scranton.edu
Table 1: Examples of Nucleophilic Aromatic Substitution for Diarylamine Synthesis
| Electrophile | Nucleophile | Solvent | Base | Product | Yield (%) |
| 4-Chloropyridine | 4-Nitroaniline | DMF | K₂CO₃ | This compound | Moderate |
| 1-Fluoro-4-nitrobenzene | Piperidine | DMF | K₂CO₃ | 1-(4-Nitrophenyl)piperidine | 46 |
| 4-Fluoronitrobenzene | N,N-diisopropylethylamine | DMF | - | N-(4-nitrophenyl)aniline derivative | - |
| 3-Bromo-4-nitropyridine | Amine | DMSO | TEA | Amino-substituted nitropyridine | - |
Data compiled from various sources. clockss.orgambeed.com
An alternative approach involves the initial formation of an amide bond, followed by subsequent cyclization or rearrangement to form the desired diarylamine. nih.gov For instance, a precursor such as N-(pyridin-4-yl)acetamide can be synthesized and then nitrated. Subsequent hydrolysis of the acetyl group would yield this compound. This multi-step process allows for greater control over the regioselectivity of the nitration step. youtube.com The formation of the initial amide bond can be achieved through standard coupling reagents. nih.gov
Reductive Amination Protocols for this compound Precursors
Reductive amination is a powerful method for forming C-N bonds and can be adapted for the synthesis of precursors to this compound. youtube.comresearchgate.netacs.org This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com
For the synthesis of this compound precursors, one could envision the reductive amination of 4-pyridone with 4-nitroaniline. The initial reaction would form an enaminone intermediate, which upon reduction would yield the target diarylamine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices due to their chemoselectivity. researchgate.netorganic-chemistry.org
Another approach involves the reduction of 4-nitropyridine-N-oxide to 4-aminopyridine (B3432731), which can then be coupled with a suitable nitrophenyl derivative. semanticscholar.org The reduction of the N-oxide and the nitro group can be achieved using various reducing agents, including iron in the presence of acid. semanticscholar.org
Table 2: Reductive Amination Reaction Components
| Carbonyl/Nitro Compound | Amine | Reducing Agent | Potential Product |
| 4-Pyridone | 4-Nitroaniline | Sodium borohydride | This compound |
| 4-Nitropyridine-N-oxide | - | Iron/Acid | 4-Aminopyridine |
| Aldehydes/Ketones | Primary/Secondary Amines | Sodium cyanoborohydride | Substituted Amines |
Data compiled from various sources. researchgate.netsemanticscholar.orgnih.gov
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, offering a versatile and efficient alternative to traditional methods.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, and it stands as a premier method for the synthesis of diarylamines. wikipedia.orglibretexts.org This reaction is characterized by its broad substrate scope, high functional group tolerance, and generally high yields. beilstein-journals.orgorganic-chemistry.orgnih.gov
In the context of this compound synthesis, the Buchwald-Hartwig coupling would involve the reaction of a 4-halopyridine (e.g., 4-bromopyridine (B75155) or 4-chloropyridine) with 4-nitroaniline in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orggoogle.com
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the diarylamine product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. beilstein-journals.org
Table 3: Key Components of Buchwald-Hartwig Amination
| Aryl Halide | Amine | Catalyst | Ligand | Base | Product |
| 4-Bromopyridine | 4-Nitroaniline | Pd(OAc)₂ | Xantphos | NaOtBu | This compound |
| Aryl Halides | Primary/Secondary Amines | Pd(0) complexes | Bulky phosphines | K₂CO₃, Cs₂CO₃ | Aryl Amines |
| p-Nitrobromobenzene | Diphenylamine | Pd(OAc)₂ | None | K₂CO₃ | 4-Nitrotriphenylamine |
Data compiled from various sources. nih.govgoogle.com
Advanced and High-Efficiency Synthetic Techniques
Modern synthetic chemistry prioritizes methods that are not only effective but also align with the principles of green chemistry, aiming to reduce waste, energy consumption, and the use of hazardous materials.
Solvent-Free Microwave-Assisted Synthesis of this compound Analogues
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields in significantly shorter timeframes compared to conventional heating methods. oatext.com This technique utilizes the ability of materials to convert electromagnetic energy into heat, promoting rapid and uniform heating of the reaction mixture. oatext.com
When applied under solvent-free conditions, this methodology offers substantial environmental benefits. The elimination of solvents reduces chemical waste, lowers costs, and simplifies product purification. Research into the synthesis of related nitrogen-containing heterocyclic compounds, such as N-substituted imines and various pyridine derivatives, demonstrates the viability of this approach. For instance, the reaction of non-volatile amines with aromatic aldehydes can proceed efficiently without any catalyst or solvent, yielding products in as little as eight minutes under microwave irradiation. organic-chemistry.org Similarly, α,β-unsaturated compounds have been synthesized from aromatic aldehydes and active methylene (B1212753) compounds in excellent yields (81-99%) using microwave assistance in the absence of a solvent. oatext.com
These "green chemistry" approaches are noted for their speed, economic advantages, and eco-friendly nature, making them highly attractive for the synthesis of this compound analogues. oatext.comsigmaaldrich.com
Optimization of Reaction Conditions and Mechanistic Considerations in Synthesis
The successful synthesis of this compound hinges on the careful optimization of several reaction parameters. Understanding the influence of catalysts, solvents, temperature, and pressure, as well as the mechanistic role of leaving groups, is fundamental to maximizing product yield and purity.
Influence of Catalyst Selection on Reaction Yield and Selectivity
Catalysts play a pivotal role in the synthesis of aromatic amines and their derivatives by providing an alternative reaction pathway with lower activation energy. The choice of catalyst can dramatically affect the reaction's efficiency, yield, and selectivity. In reactions involving nitroaromatic compounds, such as the reduction of a nitro group to an amine or the coupling of an amine with an aryl halide, catalyst selection is critical.
For example, in related syntheses of complex molecules, various catalysts are screened to find the optimal conditions. The amount and type of catalyst can be the deciding factor between a low-yield reaction and an efficient transformation. researchgate.net In the hydrogenation of nitrobenzene (B124822), a process analogous to the reduction of the nitro group in a precursor to the target molecule, palladium-based catalysts are highly effective. researchgate.netnih.gov Studies have shown that supporting these catalysts on materials like nickel or cobalt ferrite, particularly when the support is functionalized with amine groups, can enhance the metal-support interaction, prevent leaching of the precious metal, and allow for excellent yields and catalyst reusability. researchgate.netnih.gov
| Entry | Catalyst | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | None | None | 120 | 3 researchgate.net |
| 2 | None | None | 150 | 32 researchgate.net |
| 3 | CuI (10 mol%) | NaH | 150 | 80 researchgate.net |
| 4 | FeCl₃ (10 mol%) | NaH | 150 | 65 researchgate.net |
This table illustrates how catalyst and condition changes can dramatically impact yield in a related amide synthesis, highlighting the importance of optimization.
Solvent Effects on Reaction Kinetics and Product Distribution
The solvent is not merely an inert medium for the reactants but can profoundly influence reaction kinetics and outcomes. nih.gov In the synthesis of polar molecules like this compound, the polarity of the solvent can affect the stability of reactants, transition states, and intermediates.
Kinetic studies on the reduction of 4-nitrophenol (B140041), a structurally similar compound, reveal a strong dependence on the solvent medium. The reaction rate is significantly affected by the presence of alcohols in an aqueous solution. Adding methanol, ethanol, or isopropanol (B130326) can lead to a dramatic decrease in the reaction rate, with the effect becoming more pronounced as the molecular weight of the alcohol increases. nih.gov In some cases, the reduction can be completely suppressed in the presence of 50 vol% alcohol. nih.gov This effect is partly attributed to the higher solubility of oxygen in alcohols compared to water and changes in solvent polarity, which can impact electron transfer steps in the reaction mechanism. nih.gov Therefore, the selection of an appropriate solvent system is crucial for optimizing the kinetics of the synthesis.
| Solvent System (25 vol% Alcohol in Water) | Catalyst | Apparent Rate Constant (kapp, s⁻¹) x 10³ |
|---|---|---|
| Water | Ag NPs | 12.5 nih.gov |
| Methanol | Ag NPs | 5.0 nih.gov |
| Ethanol | Ag NPs | 3.3 nih.gov |
| Isopropanol | Ag NPs | 1.7 nih.gov |
This table shows the pronounced negative effect of various alcohols on the reaction rate constant for the reduction of 4-nitrophenol, a model reaction relevant to the synthesis of nitro-containing aromatic compounds.
Temperature and Pressure Optimization in this compound Synthesis
Temperature is a critical parameter that directly controls the rate of a chemical reaction. For the synthesis of this compound, optimizing the temperature is essential to ensure a reasonable reaction time while minimizing the formation of side products. Increasing the temperature often leads to a significant increase in product yield, as demonstrated in related solvent-free amide syntheses where raising the temperature from 120 °C to 150 °C increased the yield from 3% to 32%. researchgate.net However, excessively high temperatures can lead to decomposition. Kinetic studies of related reactions, such as the reduction of 4-nitrophenol, allow for the determination of thermodynamic parameters like activation energy, which quantifies the reaction's sensitivity to temperature. mdpi.com
Pressure is another important variable, particularly in reactions involving gaseous reagents, such as hydrogenation. In the catalytic hydrogenation of nitrobenzene to aniline (B41778), a key transformation, reactions are often carried out under elevated hydrogen pressure (e.g., 20 bar) to ensure sufficient availability of the reducing agent and to drive the reaction to completion. nih.gov
Role of Leaving Groups in Nucleophilic Aromatic Substitution on Pyridine Ring Systems
The synthesis of this compound from 4-substituted pyridines and 4-nitroaniline proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the pyridine ring, which is rendered electron-deficient by the ring nitrogen, is attacked by a nucleophile. wikipedia.orgyoutube.com
The nature of the leaving group at the 4-position of the pyridine ring is a determining factor for the reaction's success and rate. Pyridine systems with leaving groups at the 2- and 4-positions are particularly reactive towards nucleophiles. youtube.comquimicaorganica.org This is because the negative charge of the intermediate formed during the addition of the nucleophile (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative ring nitrogen atom, which stabilizes the intermediate. youtube.com This stabilization is not possible when the leaving group is at the 3-position. youtube.com
Good leaving groups are those that can stabilize the negative charge they acquire upon departure. The rate-determining step in many SNAr reactions is the initial attack by the nucleophile to form the intermediate, but the facility with which the leaving group departs is also crucial. wikipedia.org For halide leaving groups, the reactivity generally increases down the group, following the order: I > Br > Cl > F. numberanalytics.com This is because the carbon-halogen bond strength decreases and the polarizability increases, facilitating bond cleavage. The presence of a strong electron-withdrawing group, such as the nitro group on the attacking aniline, further activates the nucleophile and facilitates the substitution process. numberanalytics.commasterorganicchemistry.com
Advanced Structural Elucidation and Solid State Analysis of N 4 Nitrophenyl Pyridin 4 Amine
Spectroscopic Characterization Techniques for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N-(4-nitrophenyl)pyridin-4-amine. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁵N, detailed information about the chemical environment of each atom can be obtained.
In the ¹H NMR spectrum of this compound, the protons on the two aromatic rings exhibit distinct chemical shifts due to their different electronic environments. The electron-withdrawing nature of the nitro group (-NO₂) and the pyridine (B92270) ring significantly influences the shielding of adjacent protons. This effect, known as deshielding, causes protons to resonate at higher chemical shift values (downfield).
The protons on the 4-nitrophenyl ring are generally more deshielded than those on the pyridine ring. Specifically, the protons ortho to the nitro group are expected to be the most deshielded due to the strong anisotropic and inductive effects of the nitro group. The protons on the pyridine ring also show characteristic shifts, with those closest to the nitrogen atom being the most deshielded. The coupling patterns (e.g., doublets, triplets) observed in the spectrum provide further information about the connectivity of the protons. For instance, in a related compound, (E)-N,1-bis(4-nitrophenyl)methanimine, the aromatic protons appear as doublets in the range of 7.33-8.37 ppm. rsc.org The specific chemical shifts for this compound would require experimental determination but are expected to fall within similar ranges for aromatic compounds. researchgate.netresearchgate.net
¹H NMR Chemical Shift Data for Aromatic Protons in Related Compounds
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| (E)-N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine rsc.org | DMSO | Aromatic | 8.37 | d | 8.7 |
| (E)-N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine rsc.org | DMSO | Aromatic | 8.19 | d | 8.8 |
| (E)-N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine rsc.org | DMSO | Aromatic | 7.65 | d | 8.6 |
| (E)-N-(4-bromophenyl)-1-(4-nitrophenyl)methanimine rsc.org | DMSO | Aromatic | 7.33 | d | 8.6 |
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, detailing the carbon framework of this compound. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. udel.edu The carbon atom attached to the nitro group (ipso-carbon) is typically found at a high chemical shift (downfield) due to the strong electron-withdrawing effect of the nitro group. stackexchange.com
The other aromatic carbons also exhibit distinct resonances. The carbons in the pyridine ring are influenced by the electronegativity of the nitrogen atom, leading to characteristic shifts. researchgate.net For example, in 4-aminopyridine (B3432731), the carbon atoms show resonances at specific ppm values. chemicalbook.com The carbon resonances in the nitrophenyl ring are affected by the nitro substituent, with the ortho and para carbons being significantly deshielded. stackexchange.com Detailed analysis of the ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), allows for the unambiguous assignment of all carbon signals. researchgate.netresearchgate.net
¹³C NMR Chemical Shift Data for Related Aromatic Amines
| Compound | Solvent | Carbon Position | Chemical Shift (ppm) |
| 4-methyl-N-phenylaniline rsc.org | CDCl₃ | Aromatic | 143.7, 140.1, 130.6, 129.1, 120.1, 118.7, 116.7 |
| N-phenyl-4-(trifluoromethyl)aniline rsc.org | CDCl₃ | Aromatic | 146.6, 141.0, 129.4, 126.5, 122.8, 119.9, 115.2 |
| 4-phenylmorpholine rsc.org | CDCl₃ | Aromatic | 151.1, 129.0, 120.0, 115.6 |
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in this compound. Although less sensitive than ¹H and ¹³C NMR, it provides invaluable information about the electronic structure around the nitrogen atoms. huji.ac.il The chemical shifts of the pyridine nitrogen, the amino nitrogen, and the nitro group nitrogen are all expected to be distinct.
The chemical shift of the pyridine nitrogen is influenced by its sp² hybridization and its position within the aromatic ring. nih.gov The amino nitrogen's chemical shift will be affected by its connection to two aromatic rings and any associated electron delocalization. The nitro group nitrogen typically appears at a very high chemical shift (downfield) due to its formal positive charge and the strong deshielding environment. science-and-fun.de Studies on related compounds like 4-amino[¹⁵N]pyridine have shown specific ¹⁵N chemical shifts, providing a reference for the analysis of this compound. nih.gov The correlation between ¹⁵N NMR chemical shifts and the electronic properties of amines makes it a valuable technique for understanding their reactivity. researchgate.net
¹⁵N NMR Chemical Shift Ranges for Various Nitrogen-Containing Functional Groups science-and-fun.de
| Functional Group | Chemical Shift Range (ppm) |
| Primary aliphatic amines | 0 to 60 |
| Secondary aliphatic amines | 0 to 90 |
| Tertiary aliphatic amines | 10 to 100 |
| Anilines | 40 to 90 |
| Pyridines | 230 to 330 |
| Nitro compounds | 355 to 395 |
Infrared (IR) Vibrational Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present in the molecule.
The IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibration of the secondary amine group typically appears in the region of 3300-3500 cm⁻¹. libretexts.org The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. Crucially, the nitro group (NO₂) exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. researchgate.net The C-N stretching vibrations for the amine and the pyridine ring will also be present in the fingerprint region of the spectrum. The presence and position of these bands provide strong evidence for the compound's structure.
Characteristic IR Absorption Frequencies for Functional Groups in this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3300-3500 | Medium |
| Aromatic C-H | Stretch | 3000-3100 | Medium to Weak |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |
| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1300-1370 | Strong |
| Aromatic C-N | Stretch | 1250-1360 | Medium to Strong |
High-Resolution Mass Spectrometry (HRMS) for Regioisomer Differentiation and Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the exact molecular weight and elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the molecular formula.
For this compound (C₁₁H₉N₃O₂), the calculated exact mass can be compared to the experimentally measured value to confirm the elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information and help to differentiate between regioisomers. For instance, the fragmentation of the molecular ion can lead to characteristic daughter ions corresponding to the loss of the nitro group or cleavage of the bond between the two aromatic rings. This fragmentation pattern serves as a molecular fingerprint, aiding in the structural confirmation. In the broader context of analyzing related compounds, HRMS has been used to confirm the structures of various novel molecules. mdpi.com
Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For a compound like this compound, the spectrum is expected to be a composite of the transitions originating from its constituent chromophores: the 4-nitrophenyl group and the pyridin-4-amine moiety.
The electronic spectrum of 4-nitroaniline (B120555), a closely related compound, displays a strong absorption maximum (λ_max) around 374-398 nm. nih.govjchps.com This band is primarily attributed to a π-π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital, encompassing the benzene (B151609) ring and the nitro group. The amino group acts as an electron-donating group (auxochrome), and the nitro group as an electron-withdrawing group, leading to an intramolecular charge transfer (ICT) character in this transition, which causes a bathochromic (red) shift into the visible region.
On the other hand, the 4-aminopyridine component shows a primary absorption peak at approximately 260 nm. nih.gov This absorption is characteristic of the π-π* transitions within the pyridine ring. The introduction of the amino group at the 4-position influences the energy of these transitions. The excitation spectrum of 4-aminopyridine reveals bands in the 212–240 nm and 250–290 nm regions. nih.gov
For this compound, the electronic spectrum would likely feature complex bands resulting from the electronic coupling of the two aromatic systems linked by the amine bridge. It is anticipated to show the characteristic intramolecular charge transfer band of the 4-nitrophenylamine system, potentially modulated by the electronic influence of the pyridyl group. Theoretical studies on similar molecules, like 4-nitroaniline (4NA), using Time-Dependent Density Functional Theory (TD-DFT) also predict strong absorption bands arising from π-π* transitions. jchps.com The precise position and intensity of these bands are sensitive to the solvent environment and the specific electronic interactions between the donor (aminopyridine) and acceptor (nitrophenyl) portions of the molecule.
Table 1: UV-Vis Absorption Data for Related Compounds
| Compound | λ_max (nm) | Solvent/Method | Reference |
|---|---|---|---|
| 4-Nitroaniline | 374 | 95% Ethanol | nih.gov |
| 4-Nitroaniline | 398 | Crystal | jchps.com |
| 4-Aminopyridine | 260 | Aqueous | nih.gov |
| 4-Aminopyridine (Excitation) | 220, 270 | Aqueous | nih.gov |
| Simulated 4-Nitroaniline | 240 | TD-DFT | jchps.com |
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
X-ray crystallography provides unparalleled insight into the three-dimensional structure of molecules in the crystalline solid state, revealing detailed information about molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.
Single Crystal X-ray Diffraction Analysis of this compound Analogues
While the specific crystal structure of this compound is not detailed in the available literature, analysis of its close analogues provides a robust framework for understanding its likely structural characteristics.
The molecular geometry of N-aryl pyridine amines is characterized by the relative orientation of the two aromatic rings, which is defined by dihedral (torsion) angles. These angles are a result of the balance between electronic effects (conjugation) and steric hindrance.
In an analogue, 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the pyridine ring is oriented at a significant dihedral angle of 42.4 (2)° with respect to the nitrophenyl ring. researchgate.net This twist indicates considerable steric strain that prevents the molecule from adopting a planar conformation, which would be ideal for π-system conjugation. The pyrazole (B372694) ring in this structure exhibits dihedral angles of 46.0 (2)° and 25.6 (2)° with the nitrophenyl and pyridine rings, respectively. researchgate.net
Similarly, in a monoclinic polymorph of N-(4-methylphenyl)-3-nitropyridin-2-amine, a conrotatory twist between the two rings is observed, with dihedral angles reported as high as 84.77 (10)° in a related structure. nih.gov This significant deviation from planarity is a common feature in such diphenylamine-like systems. Computational studies on this molecule, however, suggest a planar geometry in the gas phase, highlighting the profound influence of crystal packing forces on the molecular conformation. nih.gov
Table 2: Selected Dihedral Angles in Analogues of this compound
| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine | Pyridine | Nitrophenyl | 42.4 (2) | researchgate.net |
| N-(3-chlorophenyl)-3-nitropyridin-2-amine | Pyridine | Chlorophenyl | 9.88 (5) | nih.gov |
| 4-[(3-nitropyridin-2-yl)amino]phenol | Pyridine | Phenol | 84.77 (10) | nih.gov |
Crystallographic Parameters, Unit Cell Dimensions, and Space Group Assignment
The crystallographic parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal. These parameters include the lengths of the unit cell edges (a, b, c), the angles between them (α, β, γ), and the symmetry of the crystal, which is described by its space group.
Studies on a range of N1-(4-nitrophenyl)-2-pyrazoline derivatives show that they crystallize in various systems, including monoclinic (space groups P2₁/c and P2₁) and orthorhombic (space groups Pnma and P2₁2₁2₁) systems. researchgate.net The specific space group and unit cell dimensions are highly sensitive to the substituents on the pyrazoline ring.
A cocrystal of 4-aminopyridine, specifically 4-aminopyridinium (B8673708) thiocyanate–4-aminopyridine (1/1), was found to crystallize in the monoclinic system with the space group P2₁/n. chemsrc.com This demonstrates the common crystallization patterns for pyridinamine derivatives.
Table 3: Crystallographic Data for an Analogue Cocrystal: 4-aminopyridinium thiocyanate–4-aminopyridine (1/1)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | chemsrc.com |
| Space Group | P2₁/n | chemsrc.com |
| a (Å) | 7.9047 (19) | chemsrc.com |
| b (Å) | 12.138 (2) | chemsrc.com |
| c (Å) | 13.959 (3) | chemsrc.com |
| α (°) | 90 | chemsrc.com |
| β (°) | 94.670 (8) | chemsrc.com |
| γ (°) | 90 | chemsrc.com |
| Volume (ų) | 1334.9 (5) | chemsrc.com |
| Z (molecules/unit cell) | 4 | chemsrc.com |
Analysis of Supramolecular Interactions in the Crystalline State
In analogues of this compound, hydrogen bonds involving the amine (N-H) group as a donor and the pyridyl nitrogen or nitro oxygen atoms as acceptors are prevalent.
In the crystal structure of 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, the amino group acts as a donor for two distinct intermolecular hydrogen bonds: one to the nitrogen atom of a pyridine ring (N-H…N) and another to an oxygen atom of a nitro group (N-H…O) on adjacent molecules. researchgate.net These interactions link the molecules into a two-dimensional network.
Intramolecular hydrogen bonds are also observed. For instance, in N-(4-methylphenyl)-3-nitropyridin-2-amine, an intramolecular N-H…O hydrogen bond forms between the amine hydrogen and an oxygen of the adjacent nitro group, creating a stable six-membered ring (S(6) loop). nih.gov This type of interaction significantly influences the planarity of the nitro group relative to the pyridine ring.
In more complex systems, such as those involving pyridyl-N-oxides, a variety of hydrogen bonds, including N-H…O and O-H…O, contribute to the formation of one-dimensional hydrogen-bonded chains and more complex supramolecular gel structures. jchps.com The crystal packing of 4-aminopyridinium salts also reveals extensive three-dimensional networks built from strong N-H…N and N-H…S hydrogen bonds. chemsrc.com These examples underscore the critical role of hydrogen bonding in dictating the solid-state structures of pyridinamine derivatives.
Investigation of Pi-Pi Stacking and Inter-Ring Interactions
In the crystalline lattice of compounds structurally similar to this compound, π-π stacking interactions are a prominent feature, significantly influencing the supramolecular assembly. These interactions occur between the electron-rich pyridine ring and the electron-deficient nitrophenyl ring.
For instance, in the related compound N-(4-Methylphenyl)-3-nitropyridin-2-amine, two independent molecules are present in the asymmetric unit, each exhibiting different dihedral angles between the pyridine and benzene rings nih.gov. This highlights the conformational flexibility of such systems. The crystal structure is stabilized by π-π stacking interactions with centroid-centroid distances between the pyridine and benzene rings of approximately 3.6442 (19) Å nih.gov. Another similar interaction is observed between two pyridine rings with a centroid-centroid distance of 3.722 (2) Å nih.gov.
In a different but relevant molecule, 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions are also key to stabilizing the crystal structure, with a perpendicular distance of 3.7721 (8) Å between parallel ring planes nih.gov. Such interactions are crucial in forming the layered architecture of the crystal. The interplay between the electron-donating and electron-withdrawing nature of the aromatic rings can significantly influence the geometry of these stacking interactions nih.gov.
Table 1: Representative Pi-Pi Stacking Interaction Parameters in Analogous Compounds
| Interacting Rings | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Reference |
| Pyridine - Benzene | 3.6442 (19) | 17.42 (16) | nih.gov |
| Pyridine - Benzene | Not specified | 34.64 (16) | nih.gov |
| Pyridine - Pyridine | 3.722 (2) | Not specified | nih.gov |
| Nitrophenyl - Nitrophenyl | 3.8499 (11) | Parallel | nih.gov |
Characterization of Weak Interactions (e.g., C-H…π)
In the crystal structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine, C-H…π interactions are noted as one of the key forces connecting molecules into a three-dimensional network nih.gov. Similarly, in a salt of 4-nitrobenzyl-4-aminopyridinium, C–H∙∙∙π interactions are identified as playing an important role in the stacking and stabilization of the crystals researchgate.net. The presence of multiple aromatic rings and various C-H bonds in this compound suggests that a network of such interactions would be present, further contributing to the cohesion of the crystalline structure.
Table 2: Examples of C-H…π and Other Weak Interactions in Related Structures
| Interaction Type | Donor | Acceptor | Distance/Geometry | Reference |
| C-H…π | C-H of benzene ring | Pyridine ring | Not specified | nih.gov |
| C-H…π | C-H of pyridine ring | Benzene ring | Not specified | nih.gov |
| C-H…O | C-H | Nitro group oxygen | Not specified | nih.gov |
| N-H…N | Amine group | Pyridine nitrogen | 2.19 Å | nih.gov |
| N-H…O | Amine group | Nitro group oxygen | 2.29 Å | nih.gov |
Formation of Dimeric Units and Layered Crystalline Architectures
The combined effect of π-π stacking and weaker interactions like C-H…π and hydrogen bonds often leads to the formation of well-defined supramolecular synthons, such as dimeric units, which then propagate to form layered or three-dimensional architectures.
The structure of N-(4-Methylphenyl)-3-nitropyridin-2-amine explicitly shows how C–H···O, C–H···π, and π–π contacts collectively connect molecules into a cohesive three-dimensional structure nih.gov. It is highly probable that this compound would exhibit a similar packing motif, with molecules forming extended networks through a combination of these intermolecular forces.
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping the different close contacts on the molecular surface, a detailed picture of the packing environment can be obtained.
For the related compound N-(4-nitro-phen-yl)-2-(piperidin-1-yl)acetamide, a Hirshfeld surface analysis revealed that H···H contacts were the most numerous, indicating the prevalence of van der Waals forces nih.gov. The second most significant interactions were O···H/H···O contacts, highlighting the importance of hydrogen bonding nih.gov.
In a study of 4-nitrobenzyl-4-aminopyridinium tetrachlorocuprate(II), Hirshfeld surface analysis was also used to quantify the contributions of different interaction types researchgate.net. A similar analysis on N-(4-methoxyphenyl)picolinamide showed that H···H interactions accounted for 47% of the total intermolecular contacts, followed by C···H interactions at 22%, which are indicative of C-H…π interactions nih.gov.
Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Compounds
| Compound | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Reference |
| N-(4-nitro-phen-yl)-2-(piperidin-1-yl)acetamide | Majority | Second most numerous | Not specified | nih.gov |
| N-(4-methoxyphenyl)picolinamide | 47 | Not specified | 22 | nih.gov |
Computational Chemistry and Theoretical Modeling of N 4 Nitrophenyl Pyridin 4 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Prediction and Validation of Spectroscopic Data
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption and Excited States
No specific Time-Dependent Density Functional Theory (TD-DFT) studies detailing the UV-Vis absorption and excited states of N-(4-nitrophenyl)pyridin-4-amine were found. However, TD-DFT is a widely used method for predicting the electronic absorption spectra of organic molecules. For instance, studies on related nitro-aromatic compounds and aminopyridine derivatives utilize TD-DFT to elucidate their electronic transitions. rsc.orgscirp.orgscirp.org These studies typically involve the calculation of excitation energies, oscillator strengths, and the nature of molecular orbital contributions to the excited states. For a molecule like this compound, with its electron-donating aminopyridine moiety and electron-withdrawing nitrophenyl group, TD-DFT would be instrumental in understanding its charge-transfer characteristics upon electronic excitation.
Nonlinear Optical (NLO) Property Predictions: First-Order Hyperpolarizability Calculations
There is no published data on the first-order hyperpolarizability (β) calculations specifically for this compound. However, research on analogous "push-pull" molecules, such as p-nitroaniline and its derivatives, extensively employs computational methods to predict nonlinear optical (NLO) properties. nih.govnih.govrug.nlresearchgate.net These studies often use Density Functional Theory (DFT) to calculate the components of the first hyperpolarizability tensor. The magnitude of β is a key indicator of a molecule's potential for second-harmonic generation. For this compound, the intramolecular charge transfer from the pyridin-4-amine donor to the nitrophenyl acceptor would be expected to give rise to a significant NLO response, a hypothesis that awaits theoretical confirmation.
Intermolecular Interaction Energy Analysis in Aggregates
A specific analysis of the intermolecular interaction energies in aggregates of this compound is not available. Computational studies on the crystal structures of related organic molecules often employ methods like Hirshfeld surface analysis and energy framework calculations to quantify and visualize intermolecular interactions such as hydrogen bonds and π-π stacking. nih.govacs.org These interactions are crucial in determining the packing of molecules in the solid state and can influence the bulk material properties.
Bond Order and Bonding Character Studies (e.g., Mayer-Mulliken, Wiberg Indices)
No studies reporting Mayer-Mulliken or Wiberg bond order indices specifically for this compound have been identified. These computational tools are valuable for providing a quantitative measure of the strength and nature of chemical bonds within a molecule. Such an analysis would be particularly insightful for the C-N bonds connecting the pyridine (B92270) and phenyl rings, as well as the bonds within the nitro group, to understand the degree of electron delocalization and conjugation.
Quantum Chemical Descriptors and Reactivity Indices
Specific quantum chemical descriptors and reactivity indices for this compound have not been reported. This type of analysis, typically performed using DFT, provides valuable information about the global and local reactivity of a molecule. Descriptors such as HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, and softness are used to predict the chemical reactivity and stability of molecules. researchgate.netrasayanjournal.co.in For this compound, these descriptors would help in understanding its susceptibility to electrophilic or nucleophilic attack.
Molecular Docking Simulations for Ligand-Target Interactions
There are no published molecular docking studies featuring this compound as a ligand. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme.
Binding Energy Calculations and Affinity Prediction for Enzyme Active Sites
Consequently, no binding energy calculations or affinity predictions for this compound with any enzyme active sites are available in the literature. Such studies are crucial in the field of drug discovery to estimate the binding affinity of a potential drug candidate to its biological target. For example, studies on other nitrogen-containing heterocyclic compounds have used molecular docking to predict their binding modes and affinities for various enzymes, such as kinases. nih.govresearchgate.netmdpi.comd-nb.info
Conformational Changes Upon Binding and Steric Impediments
Computational modeling provides critical insights into the dynamic structural changes that this compound and related molecules undergo upon binding to a target, such as a protein receptor. While direct crystallographic or computational studies on this compound's binding were not prominently available, analysis of structurally analogous compounds reveals key principles of interaction.
Studies on similar, more complex molecules, such as N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, offer a valuable model for understanding these conformational dynamics. In its unbound crystalline state, this analogue exhibits a relatively planar conformation. Quantitative electrostatic potential studies of this molecule show a highly positive region near the N-H group; however, steric impediments inherent to this planar structure prevent the formation of hydrogen bonds from this group. nih.gov This indicates that in its ground state, certain potential interaction points are sterically hindered.
Upon binding within the active pocket of a target enzyme, such as a kinase, the molecule undergoes a significant conformational shift. nih.gov It transitions from its relatively planar form to a new, extended conformation. nih.gov This change is crucial as it alleviates the previous steric constraints, allowing the N-H group to form hydrogen bonds with protein residues that are fundamental to the binding and inhibitory process. nih.gov This induced-fit mechanism, where the ligand adapts its shape to optimize interactions with the binding site, is a common theme in molecular recognition. The binding affinity of this interaction has been calculated with a Gibbs free energy (ΔG) of -10.3 kcal/mol. nih.gov The most negative electrostatic potentials, which indicate regions likely to act as hydrogen bond acceptors, are located near the nitro group. nih.gov
The transition highlights how steric factors can dictate a molecule's interactive potential. In the unbound state, intramolecular and crystal packing forces may favor a conformation that masks key functional groups. However, the favorable energy landscape of a binding pocket can overcome these barriers, inducing a conformational change that unmasks these groups and enables high-affinity binding.
Table 1: Computational Interaction Data for an Analogous Compound (N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine)
| Parameter | Description | Value |
|---|---|---|
| Maximum Electrostatic Potential | Located near the N-H group, indicating a region for hydrogen bond donation. | +34.8 kcal/mol |
| Minimum Electrostatic Potential | Located near the nitro group, indicating regions for hydrogen bond acceptance. | -35.4 kcal/mol |
| Binding Affinity (ΔG) | Calculated Gibbs free energy of binding in a kinase active site (PDB ID 2hyy). | -10.3 kcal/mol |
Data sourced from a study on a structurally related compound to illustrate binding principles. nih.govmdpi.com
Molecular Dynamics and Monte Carlo Simulations for Adsorption Behavior
Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to investigate the adsorption behavior of molecules like this compound on various surfaces and within porous materials. These methods provide atomistic-level details on adsorption sites, interaction energies, and the dynamics of the process.
Monte Carlo (MC) Simulations are particularly effective for determining the most stable adsorption sites and thermodynamic properties. For instance, in simulations of 4-nitrophenol (B140041) (4NP), a key structural component of the target molecule, the 'Adsorption Locator' module is used to identify the most favorable positions within a porous framework like a Zinc-Imidazolate Framework (ZIF-8). nih.gov The simulation typically involves a vast number of steps (e.g., 1,000,000) to ensure the system reaches equilibrium, allowing for the calculation of adsorption energies. nih.gov Such studies have shown that for nitrophenols, the interaction energies suggest weak interactions, likely involving hydrogen bonding with the adsorbent material. nih.gov The simulations can predict the maximum loading capacity of a material, finding, for example, that a ZIF-8 pore can adsorb up to eight 4NP molecules, with adsorption energies becoming stronger as more molecules are loaded. nih.gov
Molecular Dynamics (MD) Simulations complement MC methods by providing a time-resolved view of the adsorption process. MD simulates the trajectory of each atom based on classical mechanics, revealing the kinetics and mechanism of how a molecule approaches and binds to a surface. nih.gov Studies on the adsorption of various molecules onto surfaces like magnetite or self-assembled monolayers show that the process is governed by factors such as surface chemistry and interaction forces. mdpi.commdpi.com For example, adsorption onto charged surfaces is often rapid and driven by strong electrostatic interactions, whereas adsorption on uncharged surfaces is slower and depends on weaker van der Waals forces. mdpi.com The simulation can track the number of adsorbed molecules over time, showing how they reach an equilibrium on the adsorbent surface. nih.gov These simulations are crucial for understanding how a molecule like this compound might orient itself on a surface to maximize its interactions, a key factor in applications like sensing, catalysis, and separations.
Table 2: Adsorption Energies of 4-Nitrophenol (4NP) in ZIF-8 via Monte Carlo Simulation
| Number of Adsorbed 4NP Molecules | Adsorption Energy (kJ/mol) |
|---|---|
| 1 | -39.66 |
| 2 | -45.21 |
| 3 | -53.99 |
| 4 | -60.12 |
| 5 | -66.25 |
| 6 | -72.38 |
| 7 | -75.41 |
| 8 | -78.36 |
Data represents the adsorption of 4-Nitrophenol, a related compound, within a ZIF-8 framework, illustrating the type of quantitative data generated from simulations. nih.gov
Chemical Reactivity, Reaction Mechanisms, and Kinetic Investigations of N 4 Nitrophenyl Pyridin 4 Amine
Intrinsic Reactivity of the N-(4-nitrophenyl)pyridin-4-amine Scaffold
The reactivity of the this compound scaffold is governed by its unique electronic and structural features. The molecule possesses two primary sites susceptible to chemical interaction: the endocyclic pyridine (B92270) ring nitrogen and the exocyclic secondary amine nitrogen.
The nucleophilicity and basicity of the exocyclic secondary amine are significantly diminished by the powerful electron-withdrawing effect of the 4-nitrophenyl group. acs.org Delocalization of the nitrogen lone pair into the aromatic nitro-substituted ring reduces the electron density on the amine nitrogen, making it a weaker nucleophile and a weaker base compared to simple alkylamines or even unsubstituted aniline (B41778). acs.org Conversely, the pyridine nitrogen's basicity is also modulated. While amino groups at the 4-position of a pyridine ring typically enhance the basicity and nucleophilicity of the ring nitrogen through resonance donation, the attachment of the electron-withdrawing 4-nitrophenyl group to this amino substituent mitigates this effect. researchgate.net
Protonation can occur at either the pyridine nitrogen or the exocyclic amine. The site of protonation is crucial as it dictates the molecule's behavior in chemical reactions. Protonation of the more basic pyridine nitrogen would form a pyridinium (B92312) ion, which could influence the reactivity of the molecule through field and inductive effects. Studies on structurally similar compounds, such as 4-amino-2-pyridinyl-N-benzylaminoethanol, have shown that the pyridine nitrogen is the primary site of protonation.
Due to these electronic factors, this compound is expected to be a relatively weak, yet potentially effective, nucleophile in reactions where strong activation of the electrophile is present. Its reactivity would be considerably lower than that of highly nucleophilic pyridines like 4-(Dimethylamino)pyridine (DMAP). researchgate.netacs.org
Detailed Kinetic Studies of Reaction Pathways
While specific kinetic studies featuring this compound as the nucleophile are not extensively reported in the literature, its reaction pathways can be thoroughly understood by examining the detailed kinetic analyses of nucleophilic substitution reactions involving pyridines and amines with activated esters, such as those derived from 4-nitrophenol (B140041). These reactions serve as excellent models for the mechanistic steps the title compound would undertake.
Nucleophilic acyl transfer is a fundamental reaction class for amines and pyridines. The generally accepted mechanism for the reaction of an amine or pyridine nucleophile with an ester is a stepwise addition-elimination pathway. nih.govacs.org This process involves the initial attack of the nucleophile on the electrophilic carbonyl carbon, followed by the expulsion of a leaving group.
The stepwise mechanism proceeds through the formation of at least one tetrahedral intermediate. When this compound acts as a nucleophile (Amine), its attack on a carbonyl carbon of a substrate (e.g., an ester) leads to the formation of a zwitterionic tetrahedral intermediate (T±) . nih.gov
This intermediate is characterized by a positive charge on the amine nitrogen and a negative charge on the carbonyl oxygen. In many aminolysis reactions, particularly with less basic amines or in aprotic solvents, this T± is the central intermediate. researchgate.net
However, in the presence of a base, which can be a second molecule of the reacting amine, the T± intermediate can be deprotonated to form an anionic tetrahedral intermediate (T-) . researchgate.net
The formation of T- is particularly significant in reactions involving secondary alicyclic amines and can lead to more complex kinetic profiles, where the observed rate of reaction shows a non-linear dependence on the amine concentration. researchgate.net
The deprotonation of the zwitterionic intermediate T± to its anionic form T- is a proton transfer step that can be kinetically significant. The rate of this step (often denoted k3) depends on the concentration and basicity of the amine acting as a general base.
In some reaction schemes, the pathway involving T- (the k3 step) constitutes a catalyzed route that runs parallel to the uncatalyzed decomposition of T±. researchgate.net For reactions with weakly basic amines in aprotic solvents like acetonitrile (B52724), plots of the observed rate constant (kobsd) versus amine concentration are often curved, indicating the presence of both uncatalyzed and catalyzed pathways. researchgate.net For strongly basic amines, this catalytic deprotonation can become so efficient that it is no longer rate-limiting, resulting in linear kinetic plots. researchgate.net
The two principal scenarios for the RDS are:
Breakdown of the tetrahedral intermediate to products (k2 step) : This is typically observed with strongly basic nucleophiles. In this case, the initial attack is rapid and reversible, and the expulsion of the leaving group is the slow step.
Formation of the tetrahedral intermediate (k1 step) : This becomes the RDS for weakly basic nucleophiles. Here, the initial nucleophilic attack is the slow, rate-limiting event.
This change in RDS is often diagnosed by a curved Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKa of the nucleophile). nih.govacs.orgnih.gov For pyridinolysis of thiophenyl 4-nitrobenzoates, a change in the slope (βnuc) from a large value (~0.7) for less basic pyridines to a small value (~0.2) for more basic pyridines indicates a shift in the RDS from breakdown to formation of the intermediate as pyridine basicity increases. nih.govacs.org Given the expected low basicity of this compound, its reactions would likely proceed with the breakdown of the tetrahedral intermediate being the rate-determining step.
Table 1: Brønsted Parameters (βX) for Reactions of Pyridines with Z-Thiophenyl 4-Nitrobenzoates, Indicating a Change in the Rate-Determining Step
| Substituent (Z) on Leaving Group | βX (for weakly basic pyridines) | βX (for strongly basic pyridines) | pKa0 (center of curvature) | Rate-Determining Step (Weakly Basic) | Rate-Determining Step (Strongly Basic) |
| 4-CH3O | 0.72 | 0.23 | 4.2 | Breakdown of T± | Formation of T± |
| 4-CH3 | 0.69 | 0.21 | 4.2 | Breakdown of T± | Formation of T± |
| H | 0.66 | 0.20 | 4.2 | Breakdown of T± | Formation of T± |
| 4-Cl | 0.64 | 0.19 | 4.2 | Breakdown of T± | Formation of T± |
| Data sourced from kinetic studies in acetonitrile at 55.0 °C. nih.gov |
Substituent electronic effects profoundly influence reaction rates in acyl transfer reactions. The role of the nitro group is dichotomous, depending on its position in the reacting system.
Nitro Group on the Nucleophile: In the case of this compound, the 4-nitro group on the phenyl ring acts as a strong electron-withdrawing group. This effect decreases the electron density on the secondary amine nitrogen, thereby reducing its nucleophilicity. acs.org This reduction in nucleophilicity directly translates to a smaller rate constant for the initial nucleophilic attack (k1). Therefore, compared to a non-nitrated analogue like N-phenylpyridin-4-amine, this compound would be expected to react more slowly.
Nitro Group on the Electrophile/Leaving Group: Conversely, when a nitro group is present on the electrophile (e.g., in a 4-nitrophenyl ester substrate), it enhances the reaction rate through two mechanisms. First, it increases the electrophilicity of the carbonyl carbon by induction, making it more susceptible to nucleophilic attack (increasing k1). Second, it stabilizes the resulting phenoxide leaving group, making its expulsion from the tetrahedral intermediate more favorable (increasing k2). This is why 4-nitrophenyl esters are commonly used as "activated esters" in synthesis. nih.gov
The interplay of these effects is critical for predicting reactivity. While the nitro group on the nucleophile is deactivating, its presence may be required for other aspects of a molecule's function, leading to a trade-off between reactivity and desired properties.
Nucleophilic Acyl Transfer Mechanisms
Brønsted-Type Plots and Structure-Reactivity Correlations
The relationship between the basicity of an amine and its nucleophilic reactivity is often explored using Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the amine. For reactions involving compounds structurally related to this compound, such as the aminolysis of nitrophenyl esters, these plots are instrumental in elucidating reaction mechanisms.
In studies of the aminolysis of 4-nitrophenyl nicotinate (B505614) and isonicotinate (B8489971), linear Brønsted-type plots have been observed. For the aminolysis of 4-nitrophenyl isonicotinate in a water-DMSO mixture, a Brønsted-type plot for the reactions with a series of alicyclic secondary amines is linear with a βnuc value of 0.92. Similarly, the reaction of 4-nitrophenyl nicotinate with these amines yields a linear plot with a βnuc of 0.90. These high βnuc values indicate a large degree of N–C bond formation in the transition state of the rate-determining step, suggesting a mechanism where the attacking amine bears a significant positive charge.
The reactivity of amines is directly correlated with their basicity; a decrease in the pKa of the amine's conjugate acid leads to a decrease in the second-order rate constant (kN). For instance, in the reaction of 4-nitrophenyl nicotinate, the kN value decreases significantly as the pKa of the amine decreases. Structure-reactivity correlations also reveal that the presence of the electronegative nitrogen atom in the pyridine ring of substrates like 4-nitrophenyl nicotinate and isonicotinate increases the electrophilicity of the carbonyl carbon, making them more reactive than their benzene (B151609) analogues like 4-nitrophenyl benzoate.
Kinetic data for the aminolysis of related compounds are presented below:
| Amine | pKa | kN (M⁻¹s⁻¹) for 4-Nitrophenyl Nicotinate | kN (M⁻¹s⁻¹) for 4-Nitrophenyl Isonicotinate |
| Piperidine | 11.02 | 16.2 | 25.5 |
| 3-Methylpiperidine | 10.8 | - | 18.2 |
| Piperazine | 9.80 | - | 0.812 |
| Morpholine | 8.70 | 0.365 | 0.551 |
| 1-(2-Hydroxyethyl)piperazine | 9.38 | - | 3.65 |
| N-Formylpiperazine | 5.95 | 0.000780 | 0.00115 |
| *Data sourced from studies on related nitrophenyl esters in 80 mol % H₂O/20 mol % DMSO at 25.0 ± 0.1 °C. |
Concerted versus Stepwise Reaction Mechanisms
The mechanism of nucleophilic substitution reactions involving esters and amines can be either a single-step concerted process or a multi-step process involving tetrahedral intermediates. The magnitude of the Brønsted βnuc value is a key indicator of the mechanism.
For the aminolysis of 4-nitrophenyl nicotinate and isonicotinate, the high, linear βnuc values (0.90 and 0.92, respectively) strongly suggest a stepwise mechanism. In this proposed mechanism, the reaction proceeds through a zwitterionic tetrahedral intermediate (T±). The high βnuc values indicate that the rate-determining step (RDS) is the expulsion of the leaving group (4-nitrophenoxide) from this intermediate. This contrasts with some reactions where βnuc values are around 0.5, which can be indicative of a concerted mechanism.
In the case of aminolysis of phenyl 4-nitrophenyl thionocarbonate with secondary alicyclic amines, the Brønsted-type plot exhibits a downward curvature, with the slope decreasing from 0.98 to 0.26 as the amine basicity increases. researchgate.net This curvature is indicative of a change in the rate-determining step, from the breakdown of the tetrahedral intermediate for less basic amines to its formation for more basic amines. researchgate.netnih.gov For the pyridinolysis of 4-nitrophenyl S-methyl thiocarbonate, a linear Brønsted plot with a slope (β) of 1.1 suggests a stepwise mechanism where the breakdown of the tetrahedral intermediate is the rate-determining step across the series of pyridines studied. nih.gov
Catalytic Activity and Substrate Specificity Studies
This compound and its structural motifs are relevant in studies of catalysis, both as substrates in enzymatic reactions and as participants in reduction processes.
This compound as a Substrate in Enzyme Activity Assays
While specific studies detailing this compound as a direct substrate in enzyme assays are not prevalent in the reviewed literature, its structural component, the p-nitrophenyl group, is a common feature in chromogenic substrates used for various hydrolase enzymes. For example, p-nitrophenyl acetate (B1210297) and p-nitrophenyl phosphate (B84403) are widely used to assay the activity of esterases, lipases, and phosphatases. sigmaaldrich.comnih.gov The enzymatic hydrolysis of these substrates releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at around 405 nm. sigmaaldrich.com
The general principle involves incubating the enzyme with the p-nitrophenyl-containing substrate. The rate of p-nitrophenol release is proportional to the enzyme's activity. nih.gov This methodology is suitable for high-throughput screening of enzyme inhibitors or for characterizing enzyme kinetics. nih.govmdpi.com Given this common use, this compound could potentially serve as a substrate in assays for specific amidases or other hydrolases capable of cleaving the amine-phenyl bond, though this application is not explicitly documented.
Participation in Catalytic Reduction Processes
The nitro group of this compound can undergo catalytic reduction to the corresponding amino group, forming N1-(pyridin-4-yl)benzene-1,4-diamine. This transformation is analogous to the well-studied reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP), which serves as a model reaction for evaluating the efficiency of various catalysts. nih.govmdpi.com
The catalytic reduction process typically involves a heterogeneous catalyst, often composed of metal nanoparticles, and a reducing agent such as sodium borohydride (B1222165) (NaBH₄). nih.govresearchgate.net The proposed mechanism involves the adsorption of both the nitro compound and the borohydride ions onto the surface of the catalyst. mdpi.com The catalyst facilitates the transfer of hydrogen from the reducing agent to the nitro group, leading to its stepwise reduction. mdpi.comresearchgate.net The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the peak corresponding to the nitrophenyl group. nih.gov
Various catalysts have been shown to be effective for the reduction of the nitro group in 4-nitrophenol, and by extension, would be applicable to this compound.
| Catalyst | Conversion Efficiency (%) |
| Copper(II) complex 1 | 90.8 |
| Copper(II) complex 2 | 95.2 |
| Copper(II) complex 3 | 97.5 |
| Pt@Co-Al LDH | 99.1 (first cycle) |
| Pt@Co-Al LDH | 94.8 (after five cycles) |
| *Data sourced from studies on the catalytic reduction of 4-nitrophenol. nih.govmdpi.comresearchgate.net |
The efficiency of these catalysts highlights the feasibility of the reduction of the nitro group in this compound.
Thermal Stability and Decomposition Kinetics
Specific data regarding the thermal stability and decomposition kinetics of this compound are not available in the public literature reviewed for this article. Such studies would typically involve techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and kinetic parameters.
Redox Chemistry and Electron Transfer Properties
The redox chemistry of this compound is primarily dictated by the electron-withdrawing nitro group and the pyridinamine moiety. The reduction of the nitro group, as discussed in the context of catalytic reduction (Section 5.3.2), is a key electron transfer process. This multi-electron reduction transforms the nitro group (-NO₂) into an amino group (-NH₂). mdpi.com
The presence of the nitro group significantly influences the electron density of the entire molecule, making the aromatic ring electron-deficient. This property is crucial in its reactivity, particularly in its susceptibility to nucleophilic attack in various reactions. The electron transfer properties would be relevant in electrochemical studies, where the reduction potential of the nitro group could be determined. While specific electrochemical data for this compound were not found, related nitrophenyl compounds are known to undergo well-defined reduction steps.
Advanced Applications and Research Frontiers for N 4 Nitrophenyl Pyridin 4 Amine Compounds
Material Science and Engineering Applications
The D-π-A architecture inherent to N-(4-nitrophenyl)pyridin-4-amine and its derivatives is a cornerstone for creating novel materials. The ability to tune their electronic and optical properties through synthetic modification makes them highly versatile for a range of engineering applications, particularly in the realm of optoelectronics and functional materials.
Conjugated D-π-A systems are integral to the fabrication of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. The defining characteristic of these molecules is an intramolecular charge transfer (ICT) from the electron-rich donor to the electron-poor acceptor upon photoexcitation. This ICT state is fundamental to their function in devices, governing their light absorption and emission characteristics. For instance, pyrene-functionalized triphenylamine-based dyes, which share the D-π-A principle, have been successfully employed as emitting materials in non-doped OLEDs, demonstrating high luminance and efficiency.
The efficiency of optoelectronic devices often depends on their ability to harvest light effectively. In D-π-A systems like this compound, the interaction between the donor and acceptor creates new molecular orbitals. This results in the appearance of a strong, low-energy absorption band in the UV-visible spectrum, which is attributed to the ICT. The position and intensity of this band can be precisely tuned by modifying the electron-donating or -accepting strength of the constituent parts. For example, in a series of push-pull dyes using pyrene (B120774) as a donor, the absorption maxima were systematically varied, demonstrating how chemical structure dictates light absorption properties. mdpi.com This tunability allows for the design of molecules that can absorb a broad range of the solar spectrum, a critical feature for enhancing the performance of photovoltaic devices.
The movement of charge within and between molecules is a critical process in optoelectronic devices. In D-π-A compounds, the primary charge transport event following light absorption is the intramolecular charge transfer. Upon excitation, electron density shifts from the donor (the pyridinamine moiety) to the acceptor (the nitrophenyl moiety). This creates a large change in the molecule's dipole moment and establishes a charge-separated state. Studies on similar push-pull systems, such as quinoxalinone-based chromophores, have explored how the specific arrangement of donor and acceptor groups drastically influences this charge transfer behavior and the subsequent emission properties. rsc.org Understanding and controlling this ICT mechanism is key to designing materials with efficient charge separation and transport, which are essential for applications in solar cells and photodetectors.
A major advantage of D-π-A compounds is the ability to tailor their photophysical properties—such as color, emission wavelength, and fluorescence intensity—through targeted chemical synthesis. By altering the donor, acceptor, or the π-conjugated bridge, researchers can fine-tune the material's response to light. This has led to the development of functional materials for sensing, imaging, and molecular switching. For example, photochromic materials based on a nitrophenyl-containing diazabicyclo[3.1.0]hexene structure exhibit reversible color changes in both solution and solid states when irradiated with UV light, a process driven by a reversible ring-opening reaction. mdpi.com
Luminescence is the emission of light from a substance, and its efficiency is quantified by the fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. For applications in OLEDs and biological imaging, a high quantum yield is desirable. Research into aminopyridine derivatives has shown that their fluorescent properties are highly dependent on their substitution pattern. nih.gov While some derivatives exhibit strong fluorescence, others are non-emissive. This highlights the sensitivity of the photophysical properties to subtle structural changes. For example, a study on various 2-aminopyridine-3,4-dicarboxylates revealed a range of quantum yields, demonstrating the principle of structural tuning. nih.gov
Table 1: Photophysical Properties of Selected Aminopyridine Derivatives nih.gov
| Compound | Substituent on Amine | Absorption Max (λ_A) | Emission Max (λ_em) | Quantum Yield (Φ) |
| 1 | tert-Butyl | 270 nm | 480 nm | 0.34 |
| 2 | Benzyl | 270 nm | 480 nm | 0.44 |
| 3 | Cyclohexyl | 270 nm | 480 nm | 0.31 |
Data obtained in ethanol, using 9,10-diphenylanthracene (B110198) as a standard.
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in D-π-A molecules because their ground state and excited ICT state have significantly different dipole moments. The interaction of the solvent's own dipole with the molecule's dipole stabilizes the two states to different extents, thus altering the energy gap between them. By measuring the absorption or emission spectra in a range of solvents with varying polarities, one can assess the change in dipole moment upon excitation.
In many push-pull systems, the excited state is more polar than the ground state, leading to a red shift (bathochromic shift) in emission as solvent polarity increases. However, some systems exhibit negative solvatochromism, where the ground state is more polar, resulting in a blue shift (hypsochromic shift). mdpi.com This effect was observed in a study of C-(4-chlorophenyl)-N-phenylnitrone, where absorption maxima shifted hypsochromically by 1-3 kcal/mol as solvent polarity increased. scirp.org Such studies are crucial for understanding the electronic structure of these molecules and for developing chemical sensors that can detect solvent polarity.
Table 2: Solvatochromic Shift in Absorption for C-(4-chlorophenyl)-N-phenylnitrone scirp.org
| Solvent | Absorption Energy (kcal·mol⁻¹) |
| Carbon Tetrachloride | 86.37 |
| Benzene (B151609) | 85.96 |
| Chloroform | 85.84 |
| Dichloromethane | 85.48 |
| Acetonitrile (B52724) | 84.81 |
| Methanol | 83.94 |
Organic Semiconductor Research and Device Integration
The inherent properties of this compound derivatives make them promising candidates for organic semiconductor applications. The synthesis of related structures, such as aromatic polyimides (APIs) derived from the diamine analog N,N-bis(4-aminophenyl)pyridine-4-amine, has led to the development of materials for electronic devices. researchgate.netresearchgate.net These APIs, created through polycondensation, are soluble in polar solvents, facilitating their use in device fabrication. researchgate.net
Researchers have successfully deposited these API materials onto p-type silicon (p-Si) substrates using thermal evaporation to create organic/inorganic heterojunction diodes. researchgate.net The performance of these diodes is influenced by the topological structure of the polymer. researchgate.netresearchgate.net Detailed electrical characterization of these devices under varying temperatures has been conducted to determine key semiconductor parameters.
Table 1: Electrical Parameters of Aromatic Polyimide/p-Si Diode
| Parameter | Value Range | Measurement Condition |
|---|---|---|
| Ideality Factor (n) | 2.5 to 4.5 | Varies with temperature |
| Barrier Height (ΦB) | 0.35 to 0.70 eV | Varies with temperature |
| Series Resistance (Rs) | 4.41 to 169.38 kΩ | Varies with temperature |
Data sourced from I-V measurements using the thermionic emission (TE) method, as well as Cheung and Norde functions. researchgate.net
These studies demonstrate the potential of integrating pyridine-amine-based polymers into semiconductor devices, paving the way for further research into their optoelectronic properties and applications. researchgate.net
Polymer Chemistry and Framework Development
The structural motif of this compound is a valuable component in the design of advanced polymers and frameworks, lending specific electronic and functional properties to the resulting materials.
Covalent Organic Frameworks (COFs) are crystalline porous polymers with high stability and tunable properties, making them ideal for photocatalysis. nih.gov While conventional inorganic photocatalysts are limited by their fixed band gaps, COFs allow for precise structural and electronic tuning. nih.gov Donor-acceptor (D-A) type COFs, in particular, have shown great promise.
A novel D-A COF, named TpDPP-Py COF, has been designed and synthesized for efficient artificial photocatalytic amine coupling. nih.gov In this framework, a pyrene-based amine (Py: 1,3,6,8-tetrakis(4-aminophenyl)pyrene) acts as a building block, which, while not this compound itself, incorporates the crucial aminophenyl structural element. nih.gov The introduction of thiophene (B33073) groups into the acceptor units of the COF significantly broadens its light absorption range from the ultraviolet to the near-infrared (200-900 nm) and imparts two-photon and three-photon absorption capabilities, enhancing sunlight utilization. nih.gov
The TpDPP-Py COF exhibits a higher photocurrent density (0.054 μA cm⁻²) compared to a similar COF without the thiophene modification (0.035 μA cm⁻²), a direct result of its superior light-harvesting characteristics. nih.gov This enhanced photoactivity translates to exceptional performance in the selective photocatalytic coupling of benzylamine, achieving 99% conversion and 98% selectivity in just 20 minutes under simulated solar light. nih.gov The mechanism is believed to involve the generation of singlet oxygen (¹O₂) as a reactive species. nih.gov Furthermore, pyridine-based COFs with pyridyl-imine structures have been shown to boost the photocatalytic production of hydrogen peroxide (H₂O₂) through an efficient one-step, two-electron oxygen reduction pathway. nih.gov
Table 2: Photocatalytic Performance of TpDPP-Py COF for Benzylamine Coupling
| Parameter | Result |
|---|---|
| Conversion | 99% |
| Selectivity | 98% |
| Reaction Time | 20 min |
| Light Source | 300 W Xe lamp (AM1.5G) |
Data sourced from gas chromatography (GC) analysis. nih.gov
The development of photosensitive polyimides (PSPIs) is critical for applications in microelectronics and optoelectronics. Research has focused on synthesizing novel aromatic polyimides (APIs) from custom diamines, such as N,N-bis(4-aminophenyl)pyridine-4-amine, and commercial dianhydrides. researchgate.netresearchgate.net These materials are designed to be soluble in polar organic solvents, which is a significant advantage for processing and fabrication. researchgate.net The resulting polyimides have been characterized for their potential in creating photodiodes, demonstrating the utility of the pyridine-amine backbone in developing photo-responsive materials for electronic applications. researchgate.netresearchgate.net
Catalysis and Enzyme Mimicry Applications
The pyridine (B92270) and amine functionalities within this compound and its analogs are central to their application in catalysis. The nitrogen lone pair on the pyridine ring can act as a basic or nucleophilic site, a property that can be modulated for catalytic purposes.
One innovative approach involves using a "record player" molecule where an azopyridine ligand coordinates to a Ni(II)-porphyrin complex. beilstein-journals.org This system acts as a photoswitchable catalyst. The catalytic activity of a 4-(N,N-dimethylamino)pyridine (DMAP) unit, a well-known nucleophilic catalyst, is controlled by its coordination and decoordination to the nickel ion, which is triggered by light-induced isomerization of the azo group. beilstein-journals.org When coordinated, the basicity and catalytic activity of the DMAP moiety are suppressed. Decoordination restores its catalytic function. This system has been successfully applied to the nitroaldol (Henry) reaction, demonstrating reversible switching of the reaction rate. beilstein-journals.org This research highlights how the fundamental properties of pyridine-amine structures can be harnessed to create sophisticated, controllable catalytic systems that mimic the responsive nature of enzymes. beilstein-journals.org
Mechanistic Studies in Biological Systems (Focused on Molecular and Biochemical Interactions)
The presence of the nitrophenyl and pyridin-amine moieties in a single molecular architecture has prompted investigations into the biological activities of these compounds, particularly in the realm of anticancer research.
Derivatives containing the nitrophenyl-pyridinamine scaffold have shown significant potential as anticancer agents, with research focusing on elucidating their specific molecular targets and mechanisms of action.
Studies on pyrazolo[3,4-b]pyridine derivatives have revealed their ability to induce cell cycle arrest and apoptosis by inhibiting cyclin-dependent kinases (CDKs), specifically CDK2 and/or CDK9. nih.gov Another class of compounds, 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, has been identified as potent inhibitors of tubulin polymerization. jst.go.jp Molecular modeling suggests these compounds bind to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics, arresting cells in the G2/M phase of the cell cycle, and ultimately leading to apoptosis. jst.go.jp For instance, compound 5i, with an ethoxy substitution, was particularly effective against MCF-7 and HepG2 cancer cell lines. jst.go.jp
A related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA), has been studied as a potential template for drugs against chronic myeloid leukemia (CML). nih.gov Molecular docking studies revealed that NPPA has a strong binding affinity (ΔG = -10.3 kcal mol⁻¹) for the kinase domain of the Abl enzyme (PDB ID 2hyy), a key target in CML. nih.gov The molecule interacts with crucial protein residues in the enzyme's active pocket, suggesting its potential as an effective inhibitor. nih.gov
Furthermore, a novel drug conjugate, Nuc01, was designed to act as an inhibitor of lysine-specific demethylase 1 (LSD1), a molecular target in cancer therapy. mdpi.com Molecular docking simulations showed that Nuc01 effectively occupies the binding site of the LSD1 protein with a binding energy of -6.508 kcal/mol, stabilized by hydrophobic, hydrogen bonding, and π–π interactions. mdpi.com This inhibition of LSD1 is linked to the suppression of cancer cell proliferation. mdpi.com
Table 3: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Proposed Molecular Target |
|---|---|---|---|
| Compound 9a (a pyrazolo[3,4-b]pyridine) | Hela | 2.59 | CDK2/CDK9 |
| Compound 14g (a pyrazolo[3,4-b]pyridine) | MCF-7 | 4.66 | CDK2/CDK9 |
| Compound 14g (a pyrazolo[3,4-b]pyridine) | HCT-116 | 1.98 | CDK2/CDK9 |
| Compound 5i (a pyrimidin-2-amine) | MCF-7 | 3.77 ± 0.36 | Tubulin |
| Compound 5i (a pyrimidin-2-amine) | HepG2 | 3.83 ± 0.26 | Tubulin |
Data sourced from in vitro cytotoxicity assays. nih.govjst.go.jp
These findings underscore the diverse molecular mechanisms through which nitrophenyl-pyridinamine derivatives can exert their anticancer effects, making them a rich area for further drug discovery and development.
Investigation of Anticancer Activity at the Molecular Level
Apoptosis Induction and Caspase Pathway Activation
The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. While direct studies on this compound are limited, related structures show significant activity in this area. For instance, the aminopyridine derivative 4-aminopyridine (B3432731) (4-AP) has been shown to reduce apoptosis in burn-injured skin by modulating the expression of key proteins in the intrinsic cell death pathway. nih.gov Specifically, 4-AP treatment led to a decrease in the expression of pro-apoptotic proteins like BAX, caspase-9, and caspase-3, while simultaneously increasing the levels of anti-apoptotic proteins such as BCL2 and BCLXL. nih.gov This modulation suggests that the aminopyridine core can play a crucial role in regulating the cellular machinery of apoptosis.
Furthermore, inhibitors targeting Aurora kinases, a family of enzymes often dysregulated in cancer and a key target of this compound derivatives, are known to induce profound apoptosis. aacrjournals.orgnih.gov Selective inhibition of Aurora A kinase, for example, leads to a sustained mitotic arrest, which ultimately triggers apoptotic cell death. aacrjournals.orgnih.gov This is a distinct outcome from the inhibition of Aurora B, which often results in failed cell division (cytokinesis failure) and the formation of polyploid cells. nih.govresearchgate.net The ability of compounds related to this compound to engage these apoptotic pathways underscores their therapeutic potential.
Cellular Target Identification: Aurora Kinase Inhibition and Mitotic Phenotypes
A significant area of research for this compound analogues is their potent inhibition of Aurora kinases, which are crucial regulators of mitosis. nih.gov A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share the N-phenylamine core structure, were identified as powerful inhibitors of both Aurora A and Aurora B kinases. nih.govacs.org
Research has established a clear structure-activity relationship, showing that the potency and selectivity of these inhibitors are linked to the presence of a substituent at the para-position of the aniline (B41778) ring. nih.govacs.org This highlights the importance of the 4-nitrophenyl group in the titular compound for kinase interaction. The inhibition of these kinases disrupts critical mitotic processes, leading to characteristic cellular defects.
Key Research Findings on Related Aurora Kinase Inhibitors:
Dual Inhibition: A lead compound, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine, demonstrated potent inhibition of both Aurora A and B, with Ki values of 8.0 nM and 9.2 nM, respectively. nih.govacs.org This dual inhibition resulted in cell death following mitotic failure and an increase in polyploidy. nih.govacs.org
Selective Inhibition and Phenotypes: The three Aurora kinase isoforms (A, B, and C) have distinct roles in cell division. aacrjournals.org Selective inhibition of Aurora A leads to defects in mitotic spindle formation, causing cells to arrest in prometaphase and subsequently undergo apoptosis. aacrjournals.orgnih.govresearchgate.net In contrast, inhibition of Aurora B disrupts chromosome alignment and segregation, overriding the spindle assembly checkpoint and leading to cytokinesis failure and polyploidy. nih.govresearchgate.net Dual inhibitors often produce a mixed phenotype, with an initial mitotic delay followed by cytokinesis failure. researchgate.net
These findings demonstrate that the this compound scaffold is a promising starting point for developing kinase inhibitors that can induce specific mitotic phenotypes, ultimately leading to cancer cell death.
Table 1: Phenotypic Effects of Aurora Kinase Inhibition
| Kinase Target | Primary Cellular Effect | Consequence for Cancer Cells |
|---|---|---|
| Aurora A | Defects in centrosome separation and mitotic spindle formation. aacrjournals.orgresearchgate.net | Mitotic arrest, leading to apoptosis. nih.govresearchgate.net |
| Aurora B | Disruption of chromosome alignment and segregation; cytokinesis failure. nih.govresearchgate.net | Formation of polyploid cells, endoreduplication, and subsequent cell death. nih.gov |
| Dual Aurora A/B | Mitotic delay followed by mitotic slippage and cytokinesis failure. researchgate.net | Increased polyploidy and cell death. nih.govacs.org |
DNA Interaction Mechanisms: Photocleavage and DNA Methylation Inhibition
The pyridine and p-nitrophenyl moieties present in this compound suggest potential interactions with DNA, a frontier being explored through studies on photocleavage and methylation inhibition.
Photocleavage: Compounds that can cleave DNA upon light activation are promising as less invasive photochemotherapeutic agents. nih.gov Research on oxime esters containing both pyridine and p-nitrophenyl groups has shown that these molecules can effectively cleave DNA. nih.govnih.gov The p-nitrobenzoyl group, in particular, possesses photochemical properties that can contribute directly to DNA cleavage. nih.gov Studies using supercoiled plasmid DNA demonstrated that various p-nitrobenzoyl conjugates could almost completely cleave the DNA when irradiated with UV light. nih.gov The mechanism often involves the generation of reactive species upon excitation of the molecule, which then damage the DNA strands. nih.gov This activity makes derivatives of this compound candidates for the development of novel light-activated cancer therapies. acs.orgmdpi.com
DNA Methylation Inhibition: DNA methylation is a key epigenetic mechanism that regulates gene expression and is often dysregulated in diseases like cancer. nih.govmdpi.com Inhibiting DNA methyltransferases (DNMTs), the enzymes responsible for this process, can restore the expression of tumor suppressor genes. embopress.org While direct evidence for this compound is still emerging, related natural products and synthetic compounds are known to inhibit DNA methylation. nih.govnih.gov For example, the drug decitabine (B1684300) works by being incorporated into DNA and trapping DNMTs, leading to a passive dilution of methylation patterns as cells divide. mdpi.com The structural components of this compound could potentially be designed to interact with the active site of DNMTs, offering a pathway for epigenetic therapy.
Antimicrobial Action Mechanisms Against Resistant Pathogens
The rise of multidrug-resistant bacteria presents a major global health threat, necessitating the discovery of new antimicrobial agents. mdpi.com Compounds containing pyridine and nitrophenyl groups have shown significant promise in this area.
Research has identified that the para-nitrophenol group is a pivotal structural feature for antibacterial activity. nih.gov A library screening of related aminoalkylphenols revealed promising activity against several resistant microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov Similarly, studies on various pyridine derivatives have consistently shown that the inclusion of a nitro substituent enhances antimicrobial efficacy against a range of pathogens, including S. aureus, E. coli, and C. albicans. nih.gov
The mechanisms of action are varied. Some pyridine-based compounds are thought to function as efflux pump inhibitors, preventing bacteria from expelling antibiotics. mdpi.com Others may interfere with essential cellular processes like cell cycle progression. mdpi.com For instance, niacinamide, a related pyridine derivative, has been shown to cause cell cycle arrest in various microbes. mdpi.com The combination of the pyridine ring and the electron-withdrawing nitro group in this compound suggests it could act through multiple mechanisms to overcome resistance.
Table 2: Antimicrobial Potential of Related Nitro- and Pyridine-Containing Compounds
| Compound Class | Target Pathogens | Observed Effect |
|---|---|---|
| Aminobenzylated 4-Nitrophenols | Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant enterococci (VRE) nih.gov | Bactericidal activity nih.gov |
| Nicotinic acid benzylidene hydrazides (with nitro groups) | S. aureus, B. subtilis, E. coli, C. albicans nih.gov | Potent antimicrobial activity nih.gov |
| Pyrazolo[3,4-b]pyridines | S. aureus, S. epidermidis japsonline.com | Good inhibitory activity japsonline.com |
Anti-inflammatory Molecular Interactions: Cytokine Modulation and Enzyme Inhibition
Chronic inflammation is a key driver of many diseases. Compounds based on the this compound structure are being investigated for their anti-inflammatory potential through the modulation of signaling molecules and enzymes.
Molecular docking studies on pyrazole (B372694) derivatives containing a nitrophenyl group have predicted excellent anti-inflammatory properties. nih.gov These studies suggest the compounds can bind to and inhibit enzymes such as an anti-inflammatory protein hydrolase, with strong binding affinities. nih.gov
Furthermore, related compounds have been shown to directly modulate the expression of cytokines, which are key signaling proteins in the inflammatory response. For example, the active metabolite of leflunomide, which contains an aniline-like structure, exerts anti-inflammatory effects by altering the expression of cytokine receptors. nih.gov It causes a dose-dependent reduction in the mRNA for the receptor of the pro-inflammatory cytokine IL-8, while simultaneously inducing the expression of the receptor for the anti-inflammatory cytokine IL-10. nih.gov The aminopyridine compound 4-AP has also been shown to attenuate inflammation in a burn injury model by reducing early pro-inflammatory responses. nih.gov These findings suggest a plausible mechanism for this compound derivatives in controlling inflammation by rebalancing pro- and anti-inflammatory signals at the molecular level.
Enzyme Substrate and Inhibition Studies
Phosphatase-like Activity of Metal Complexes using this compound related compounds
In the field of enzyme research, particularly the study of phosphatases, compounds related to this compound play a crucial role as assay substrates. Specifically, p-Nitrophenyl phosphate (B84403) (pNPP) is a widely used chromogenic substrate to measure the activity of enzymes like alkaline and acid phosphatases. medchemexpress.comwikipedia.org
The principle of the assay relies on the hydrolysis of the colorless pNPP by a phosphatase enzyme. wikipedia.org This reaction cleaves the phosphate group, liberating inorganic phosphate and para-nitrophenol (pNP). wikipedia.org In an alkaline solution, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color that can be quantified by measuring its absorbance at 405 nm. medchemexpress.comwikipedia.org The intensity of the color is directly proportional to the amount of pNPP hydrolyzed, providing a direct measure of the phosphatase's enzymatic activity. medchemexpress.com
This substrate is essential for characterizing the kinetics and inhibition of phosphatases, including metalloenzymes like purple acid phosphatase. researchgate.net While pNPP itself is the substrate, metal complexes involving pyridine-containing ligands are studied for their ability to mimic phosphatase activity, hydrolyzing phosphate esters like pNPP. researchgate.net The this compound structure provides a framework for designing novel ligands for such biomimetic metal complexes.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 4-aminopyridine (4-AP) |
| 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine |
| 5-aza |
| BAX |
| BCL2 |
| BCLXL |
| Caspase-3 |
| Caspase-9 |
| Decitabine |
| IL-10 |
| IL-8 |
| This compound |
| p-Nitrophenyl phosphate (pNPP) |
Inhibition of Key Cancer-Related Enzymes (e.g., Telomerase, HDAC, Thymidylate Synthase) by Oxadiazole Analogues
The 1,3,4-oxadiazole (B1194373) scaffold is a key feature in the design of various enzyme inhibitors, and its incorporation into structures analogous to this compound has shown promise in targeting enzymes crucial for cancer cell proliferation. nih.gov
Telomerase Inhibition: Telomerase is an enzyme that is overexpressed in most cancer cells and plays a vital role in maintaining telomere length, thus enabling cellular immortality. researchgate.netnih.gov The 1,3,4-oxadiazole ring is a promising scaffold for telomerase inhibitors. nih.gov For instance, a series of 2-phenyl-4H-chromone derivatives featuring a 1,3,4-oxadiazole moiety has been synthesized and evaluated for telomerase inhibitory activity. nih.govacs.org Similarly, pyridine-containing 1,3,4-oxadiazole derivatives have demonstrated potent telomerase inhibition. One such compound, (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide, was found to be a highly effective inhibitor against several cancer cell lines. nih.gov
Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a valid strategy in cancer therapy. nih.gov Both 1,3,4-oxadiazole and 1,2,4-oxadiazole (B8745197) moieties have been successfully used as zinc-binding groups in the design of novel HDAC inhibitors. nih.gov Fluorinated 1,3,4-oxadiazoles, in particular, have been shown to be potent and highly selective inhibitors of HDAC6. nih.gov
Thymidylate Synthase (TS) Inhibition: Thymidylate synthase is a key enzyme in the de novo synthesis of thymidylate, an essential precursor for DNA synthesis. nih.gov Its inhibition can lead to an imbalance in the nucleotide pool and disrupt DNA replication in rapidly dividing cancer cells. nih.gov Several 1,3,4-oxadiazole derivatives have been developed as TS inhibitors. nih.govmdpi.comsigmaaldrich.com For example, a thioether derivative containing a 1,3,4-oxadiazole ring, 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole, has shown potent inhibitory activity against human thymidylate synthase. nih.gov
Table 1: Inhibitory Activity of Selected Oxadiazole Analogues against Cancer-Related Enzymes
| Compound/Derivative Class | Target Enzyme | Key Findings (IC₅₀ values) | Reference(s) |
|---|---|---|---|
| (E)-N'-(3,4-dihydroxybenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | Telomerase | Most potent inhibitor against four cancer cell lines (HEPG2, MCF7, SW1116, BGC823) with an IC₅₀ of 1.18 ± 0.14 µM. | nih.gov |
| 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole | Thymidylate Synthase | High inhibitory potential against human thymidylate synthase (IC₅₀ value of 0.62 μM). | nih.gov |
| 1,3,4-oxadiazole-incorporated 1,2,3-triazole hybrids | Thymidylate Synthase | Compounds 12 and 13 inhibited TS with IC₅₀ values of 2.52 µM and 4.38 µM, respectively, compared to the standard drug pemetrexed (B1662193) (IC₅₀ = 6.75 µM). | mdpi.comnih.gov |
| 2,5-di(pyridin-3-yl)-1,3,4-oxadiazole | Thymidine Phosphorylase | The most potent enzyme inhibitor among the tested derivatives. | nih.gov |
| Fluorinated 1,3,4-oxadiazoles | HDAC6 | Potent and highly selective inhibitors of HDAC6. | nih.gov |
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition
The biological activity of these enzyme inhibitors is highly dependent on their chemical structure. SAR studies provide valuable insights for the rational design of more potent and selective compounds.
For telomerase inhibitors based on the 1,3,4-oxadiazole scaffold, the substitution pattern on the associated rings plays a crucial role. For example, in 2-chloropyridine (B119429) derivatives linked to a 1,3,4-oxadiazole ring, an electron-donating group in the para position of the benzene ring resulted in the highest potency compared to substitutions at the ortho position. researchgate.net This indicates that the electronic properties and position of substituents significantly influence the inhibitory activity.
In the case of HDAC inhibitors, the oxadiazole ring itself is a critical component for isoform selectivity. nih.gov Replacement of the oxadiazole with a hydroxamate group, a common zinc-binding group, leads to a marked decrease in inhibitor selectivity. nih.gov For 5-(trifluoromethyl)-1,2,4-oxadiazole-based HDAC inhibitors, replacement of the trifluoromethyl (CF₃) group with a difluoromethyl (CHF₂) group resulted in a 300-fold decrease in potency against HDAC4, while replacement with a methyl group or a hydrogen atom led to a complete loss of activity. medchemexpress.com This highlights the importance of the specific electronic nature of the substituent on the oxadiazole ring.
For thymidylate synthase inhibitors, SAR studies on 1,3,4-oxadiazole derivatives have also revealed important trends. The nature of the substituent at various positions on the oxadiazole and associated rings can significantly impact the inhibitory potential. nih.govmdpi.com
Antitrypanosomal Mechanistic Insights: Disruption of Lysosomal Homeostasis and Cell Membrane Integrity
While there is research into the antitrypanosomal activity of pyridine and phenyl-containing compounds, specific mechanistic studies detailing the disruption of lysosomal homeostasis and cell membrane integrity by this compound are not extensively available in the reviewed literature. However, studies on structurally related compounds provide some insights into potential mechanisms.
For instance, a series of novel 4-phenyl-6-(pyridin-3-yl)pyrimidines has been investigated for their antitrypanosomal activity. nih.govresearchgate.netlboro.ac.uk The compound 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine demonstrated submicromolar antitrypanosomal activity. nih.govresearchgate.netlboro.ac.uk In silico studies suggested that rhodesain, a cysteine protease of the parasite, could be a potential molecular target, although in vitro experimental inhibition was low. nih.govresearchgate.netlboro.ac.uk This suggests that the mechanism of action may be more complex or involve other targets.
Furthermore, research on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives has shown that the 4-(4-nitrophenyl) scaffold is crucial for antitrypanosomal activity. nih.gov Modifications, such as the reduction or removal of the nitro group, led to a significant loss of activity. nih.gov This underscores the importance of the nitrophenyl group in the biological activity of these compounds against trypanosomes.
Environmental Sensing and Probe Development
The unique electronic and structural properties of this compound and related compounds make them suitable candidates for the development of chemical sensors for environmental monitoring.
Detection of Esterase and Hydrolase Activity in Environmental Samples
The use of this compound itself as a direct probe for esterase and hydrolase activity is not well-documented in the available literature. However, the principle of using nitrophenyl-containing compounds for such assays is well-established. Substrates like p-nitrophenyl acetate (B1210297) and 4-nitrophenyl palmitate are commonly used to assay for esterase and lipase (B570770) activity. sigmaaldrich.commedchemexpress.com The enzymatic hydrolysis of these substrates releases 4-nitrophenol (B140041), a chromogenic compound whose absorbance can be monitored to quantify enzyme activity. sigmaaldrich.com Given that the core structure of this compound contains the 4-nitrophenylamine moiety, which is structurally related to the active 4-nitrophenol reporter group, it represents a potential area for future research in the development of novel enzyme activity probes.
Optode Design for Trace Metal Detection
Derivatives of this compound have been successfully employed in the design of optical sensors, or optodes, for the detection of trace metals in complex samples. An optode based on 2-amino-4-(4-nitrophenyl)diazenyl pyridine-3-ol has been developed for the ultrasensitive detection of lead ions. researchgate.net This optode membrane incorporates the chromophore (ANPDP), a complexing agent (tri-n-octylphosphine oxide, TOPO), and a plasticized poly(vinyl chloride) (PVC) matrix. researchgate.net The interaction between lead ions and the chromophore, facilitated by TOPO, results in a measurable color change, allowing for quantification. researchgate.net This sensor has been successfully applied to detect lead in various samples, including biological fluids and environmental water. researchgate.net
Table 2: Performance Characteristics of an ANPDP-Based Optode for Lead Detection
| Parameter | Value | Reference(s) |
|---|---|---|
| Chromophore | 2-amino-4-(4-nitrophenyl)diazenyl pyridine-3-ol (ANPDP) | researchgate.net |
| Complexing Agent | Tri-n-octylphosphine oxide (TOPO) | researchgate.net |
| Matrix | Plasticized Poly(vinyl chloride) (PVC) | researchgate.net |
| Linear Dynamic Range | 6.0 to 160 ng mL⁻¹ | researchgate.net |
| Detection Limit | 1.8 ng mL⁻¹ | researchgate.net |
| Quantification Limit | 5.9 ng mL⁻¹ | researchgate.net |
| Regeneration | 0.1 M ethylenediaminetetraacetic acid (EDTA) | researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(4-nitrophenyl)pyridin-4-amine, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 4-nitrophenylamine reacts with 4-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization. Purity validation requires HPLC (C18 column, methanol/water mobile phase) to confirm ≥95% purity, supplemented by mass spectrometry (MS) for molecular weight verification (M⁺ peak at m/z 216.07) .
Q. How is the molecular structure of N-(4-nitrophenyl)pyridin-4-amine characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond lengths, angles, and intermolecular interactions. For example, the nitro group’s planarity and dihedral angles between pyridine and phenyl rings can be quantified. Complementary techniques include FT-IR (to confirm NH stretching at ~3300 cm⁻¹ and NO₂ asymmetric/symmetric vibrations at ~1520/1350 cm⁻¹) and NMR (¹H and ¹³C signals for aromatic protons and nitrophenyl groups) .
Q. What solvents and conditions are optimal for studying its solubility and stability?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and nitro groups. Stability studies under ambient light and temperature (via UV-Vis spectroscopy over 72 hours) are recommended to detect decomposition, particularly nitro group reduction. Acidic/basic conditions should be avoided to prevent hydrolysis of the amine linkage .
Advanced Research Questions
Q. How do computational simulations complement experimental data in predicting the intercalation behavior of N-(4-nitrophenyl)pyridin-4-amine in layered materials?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., using GROMACS or NAMD) with force fields like CHARMM or AMBER can model intercalation in zirconium sulfophenylphosphonate. Key parameters include van der Waals interactions between the nitro group and sulfonate layers, and π-π stacking between pyridine and phenyl moieties. Experimental validation via X-ray diffraction (interlayer spacing changes) and thermogravimetric analysis (TGA) for host-guest stoichiometry is critical .
Q. What contradictions exist in the literature regarding the compound’s electronic properties, and how can they be resolved?
- Methodological Answer : Discrepancies in reported HOMO-LUMO gaps (e.g., 3.2 eV vs. 3.5 eV) may arise from varying DFT functionals (B3LYP vs. M06-2X). A systematic approach involves comparing computational results (Gaussian 09 with 6-311++G(d,p) basis set) with experimental UV-Vis and cyclic voltammetry data. Solvent effects (PCM model) must be included to align theoretical and observed band gaps .
Q. How does N-(4-nitrophenyl)pyridin-4-amine interact with biological targets like cholinesterase enzymes, and what experimental assays validate this?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzyme active sites, focusing on hydrogen bonds between the nitro group and catalytic serine residues. In vitro assays (Ellman’s method for acetylcholinesterase inhibition) quantify IC₅₀ values, while kinetics (Lineweaver-Burk plots) determine competitive/non-competitive inhibition. Cross-validation with fluorescence quenching studies confirms binding constants (Kₐ ~10⁴ M⁻¹) .
Q. What strategies optimize the compound’s catalytic activity in cross-coupling reactions?
- Methodological Answer : Functionalizing the pyridine ring with electron-withdrawing groups (e.g., cyano) enhances metal coordination in Pd-catalyzed Suzuki-Miyaura reactions. Reaction optimization via Design of Experiments (DoE) evaluates temperature (80–120°C), catalyst loading (1–5 mol% Pd(OAc)₂), and solvent (toluene/ethanol). Turnover numbers (TON) and selectivity are quantified via GC-MS and ¹H NMR .
Methodological Considerations
- Data Contradiction Analysis : When conflicting crystallographic data arise (e.g., bond length variations), compare multiple datasets (Cambridge Structural Database) and apply Hirshfeld surface analysis to assess packing effects .
- Safety Protocols : Use PPE (gloves, goggles) due to nitro group toxicity. Waste must be neutralized (e.g., NaHCO₃ for acidic byproducts) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
